Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted and Mono-Fluorinated Analogs
The trifluoromethoxy-substituted compound exhibits a calculated XLogP3 value of -0.2, which is significantly higher (more lipophilic) than that of the unsubstituted phenyl analog (XLogP3 = -1.4) and the 4-fluoro analog (XLogP3 = -1.3) [1][2]. This difference of 1.1-1.2 log units corresponds to an approximately 12-15 fold increase in partition coefficient, indicating a substantial shift in hydrophobicity that can influence membrane permeability and binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid: -1.4; 3-Amino-3-(4-fluorophenyl)propanoic acid: -1.3 |
| Quantified Difference | Δ = +1.2 (vs phenyl); Δ = +1.1 (vs 4-fluoro) |
| Conditions | Computed using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and target engagement for intracellular targets, guiding selection in lead optimization.
- [1] PubChem Compound Summary for CID 7084783, (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid. XLogP3 = -0.2. Accessed Dec 2025. View Source
- [2] PubChem Compound Summary for CID 729228, (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid. XLogP3 = -1.3. Accessed Dec 2025. View Source
